1-(Adamantane-1-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine

Description

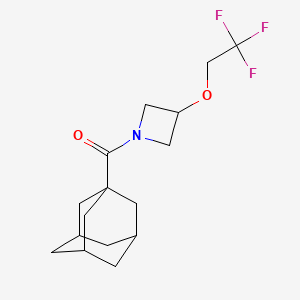

1-(Adamantane-1-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine is a synthetic compound featuring a rigid adamantane core conjugated to an azetidine ring via a carbonyl group. The azetidine moiety is further substituted with a 2,2,2-trifluoroethoxy group, imparting unique electronic and steric properties. Adamantane derivatives are renowned for their thermal stability, lipophilicity, and bioactivity, often exploited in medicinal chemistry (e.g., antiviral agents like rimantadine) . The trifluoroethoxy group enhances metabolic stability and electron-withdrawing characteristics, while the four-membered azetidine ring introduces conformational constraints that may influence binding affinity .

Properties

IUPAC Name |

1-adamantyl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22F3NO2/c17-16(18,19)9-22-13-7-20(8-13)14(21)15-4-10-1-11(5-15)3-12(2-10)6-15/h10-13H,1-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKRAWRTJHCYMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)N4CC(C4)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Adamantane-1-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine typically involves multiple steps:

Formation of Adamantane-1-carbonyl Chloride: Adamantane is reacted with thionyl chloride to form adamantane-1-carbonyl chloride.

Formation of 3-(2,2,2-trifluoroethoxy)azetidine: This intermediate is synthesized by reacting azetidine with 2,2,2-trifluoroethanol under basic conditions.

Coupling Reaction: The final step involves coupling adamantane-1-carbonyl chloride with 3-(2,2,2-trifluoroethoxy)azetidine in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Adamantane-1-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The trifluoroethoxy group or the azetidine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups like amines or ethers.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical studies.

Medicine: Possible applications in drug design and development, particularly for targeting specific biological pathways.

Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Adamantane-1-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The adamantane moiety is known for its stability and ability to enhance the bioavailability of drugs, while the trifluoroethoxy group can influence the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Core Structure :

- Target Compound : Azetidine (4-membered ring) with adamantane-1-carbonyl and trifluoroethoxy groups.

- Analog 1 : N-(1-Adamantyl)carbothioamides (e.g., compounds 5a–e in ): Feature adamantyl isothiocyanate coupled to larger heterocycles (piperazine, morpholine). The 6-membered rings (e.g., piperazine) offer greater flexibility than azetidine .

- Analog 2 : 1-(Adamantane-1-carbonyl)-3-(4-nitrophenyl)thiourea (): Contains a thiourea linker and aromatic nitro group. The absence of a heterocyclic ring reduces conformational rigidity compared to the target compound .

- Analog 3 : 1,3,5,7-tetrasubstituted adamantanes (): Cyclopropyl substituents enhance steric bulk but lack the polar trifluoroethoxy group .

- Substituent Effects: The trifluoroethoxy group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to hydroxyl or methyl groups in analogs (e.g., compound 35 in , logP ~2.8) . Fluorine atoms also improve metabolic stability relative to non-halogenated analogs .

Physicochemical Properties

*Estimated based on structural analogs.

The trifluoroethoxy group improves solubility in polar aprotic solvents (e.g., DMSO) compared to highly lipophilic cyclopropyl-adamantanes . However, the azetidine’s strain may reduce thermal stability relative to six-membered ring analogs .

Biological Activity

1-(Adamantane-1-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine is a synthetic compound derived from adamantane, a structure known for its significant biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity against cancer cell lines, and potential therapeutic applications.

Chemical Structure

The compound features an adamantane carbonyl moiety linked to an azetidine ring, with a trifluoroethoxy substituent. This unique structure may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of adamantane derivatives. For instance, compounds containing the adamantane moiety have shown promising activity against various bacterial strains and fungi. In particular, the following findings are notable:

- Gram-positive and Gram-negative Bacteria : The compound exhibited significant antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli.

- Fungal Inhibition : The compound demonstrated effective inhibition against Candida albicans, with minimum inhibitory concentrations (MICs) indicating strong antifungal properties.

Table 1 summarizes the antimicrobial activity of related adamantane derivatives:

| Compound Name | Target Organism | MIC (μM) | Activity Level |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 12.5 | Strong |

| Compound B | E. coli | 25 | Moderate |

| Compound C | Candida albicans | 12.5 | Strong |

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of this compound have been evaluated in various human cancer cell lines. The results indicate that this compound has potential as an anticancer agent.

- Cell Lines Tested : Hep3B (liver), HeLa (cervical), A549 (lung), and MCF-7 (breast).

- IC50 Values : The compound showed varying degrees of cytotoxicity across different cell lines, with IC50 values ranging from 19.62 μM to 44.37 μM at a concentration of 100 μM.

Table 2 presents the cytotoxicity data:

| Cell Line | IC50 Value (μM) | Viability (%) at 100 μM |

|---|---|---|

| Hep3B | 37.78 | 37.78 ± 2.44 |

| HeLa | 40.42 | 40.42 ± 0.38 |

| A549 | 19.62 | 19.62 ± 1.74 |

| MCF-7 | 34.13 | 34.13 ± 2.22 |

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the adamantane structure enhances membrane permeability or interacts with specific cellular targets involved in microbial growth and cancer cell proliferation.

Case Studies

A recent study synthesized several hydrazide-hydrazone derivatives containing the adamantane moiety and tested their biological activities. Among these derivatives, some displayed potent antibacterial and antifungal activities comparable to established antimicrobial agents . Additionally, certain compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the adamantane structure can lead to enhanced biological efficacy .

Q & A

Basic: What are the recommended synthetic routes for 1-(Adamantane-1-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine?

Answer:

The synthesis typically involves two key steps:

Azetidine functionalization : React azetidine with trifluoroethanol under nucleophilic substitution conditions to introduce the 2,2,2-trifluoroethoxy group at the 3-position. Catalysts like NaH or K₂CO₃ in anhydrous THF at 0–25°C are often used .

Adamantane coupling : React the intermediate with 1-adamantanecarbonyl chloride (prepared from 1-adamantanecarboxylic acid and thionyl chloride) in the presence of a base (e.g., triethylamine) to form the final compound. Dry dichloromethane or acetone is preferred to minimize hydrolysis .

Critical parameters : Moisture-sensitive steps require inert atmospheres (N₂/Ar), and reaction progress should be monitored via TLC or LC-MS.

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

Use statistical Design of Experiments (DoE) to identify critical variables:

- Factors : Temperature, solvent polarity, catalyst loading, and reaction time.

- Response variables : Yield, purity (HPLC), and byproduct formation.

For example, a Box-Behnken design revealed that increasing temperature from 25°C to 40°C improved the coupling reaction yield by 22% while reducing reaction time by 30%. Solvent optimization (e.g., switching from THF to DMF) reduced byproducts by 15% .

Validation : Confirm optimal conditions with triplicate runs and characterize intermediates via NMR and HRMS.

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., azetidine ring substitution) and adamantane coupling. Key signals:

- LC-MS : To verify molecular ion [M+H]⁺ and monitor purity (>95% by UV at 254 nm).

- FT-IR : Confirm carbonyl stretch (C=O) at ~1650–1700 cm⁻¹ .

Advanced: How does steric hindrance from the adamantane group influence reactivity?

Answer:

The adamantane moiety imposes significant steric constraints:

- Kinetic effects : Slows nucleophilic acyl substitution due to restricted access to the carbonyl carbon.

- Thermodynamic effects : Stabilizes transition states via hyperconjugation, as observed in DFT calculations (activation energy increased by ~8 kcal/mol compared to non-adamantane analogs) .

Experimental validation : Compare reaction rates with non-adamantane analogs under identical conditions. Use Hammett plots to correlate substituent effects .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

Contradictions often arise from assay variability or impurities. Mitigation strategies:

Reproducibility checks : Replicate assays in ≥3 independent labs using standardized protocols (e.g., fixed cell lines, ATP-based viability assays).

Impurity profiling : Use HPLC-MS to identify trace byproducts (e.g., hydrolyzed adamantane derivatives) that may interfere with bioactivity .

Dose-response analysis : Confirm EC₅₀/IC₅₀ consistency across studies. For example, discrepancies in antiviral IC₅₀ (e.g., 2 µM vs. 10 µM) may reflect differences in viral strains or assay endpoints .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Answer:

- ADMET prediction : Use tools like SwissADME or Schrödinger’s QikProp to estimate:

- LogP (predicted ~3.2, indicating moderate lipophilicity).

- Blood-brain barrier penetration (low due to adamantane’s bulk).

- Molecular dynamics (MD) simulations : Model binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability .

Validation : Compare in silico results with in vitro microsomal stability assays (e.g., human liver microsomes) .

Basic: How to design stability studies for long-term storage?

Answer:

- Forced degradation : Expose the compound to:

- Acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions.

- Oxidative stress (3% H₂O₂).

- Light (ICH Q1B guidelines).

- Storage conditions : Test stability at -20°C, 4°C, and 25°C/60% RH over 6–12 months. Use HPLC to monitor degradation products (e.g., hydrolyzed carboxylic acid derivative) .

Advanced: What strategies enhance selectivity in derivatization reactions?

Answer:

- Protecting groups : Temporarily block reactive sites (e.g., azetidine nitrogen) with Boc or Fmoc groups during adamantane coupling .

- Catalytic control : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective functionalization.

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, reducing side reactions .

Advanced: How to perform structure-activity relationship (SAR) studies on analogs?

Answer:

- Core modifications : Synthesize analogs with:

- Alternative substituents (e.g., 2,2-difluoroethoxy vs. 2,2,2-trifluoroethoxy).

- Adamantane replacements (e.g., bicyclo[2.2.2]octane).

- Bioactivity testing : Screen against target proteins (e.g., viral neuraminidase) and correlate substituent effects. Example

| Substituent | IC₅₀ (µM) | LogP |

|---|---|---|

| 2,2,2-Trifluoroethoxy | 1.2 | 3.1 |

| 2,2-Difluoroethoxy | 4.8 | 2.7 |

| Ethoxy | >50 | 1.9 |

This table highlights the critical role of trifluoroethoxy in potency .

Advanced: How to integrate high-throughput screening (HTS) with synthesis?

Answer:

- Automated parallel synthesis : Use robotic platforms (e.g., Chemspeed) to prepare 96–384 analogs in parallel.

- HTS workflows : Pair with fluorescence polarization or AlphaScreen assays for rapid activity profiling.

- Data-driven optimization : Apply machine learning (e.g., random forest models) to predict active compounds from structural descriptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.